

An In-depth Technical Guide to 5-Pyrrolidinoamylamine: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Pyrrolidinoamylamine*

Cat. No.: *B1365519*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Pyrrolidinoamylamine**, a diamine featuring both a primary and a tertiary amine within a flexible aliphatic chain. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who may encounter or consider this molecule in their work. The guide delves into the structural characteristics, predicted and known physicochemical properties, and potential synthetic pathways. Emphasis is placed on the underlying chemical principles that govern the compound's behavior, providing a scientifically rigorous foundation for its application and further investigation.

Introduction: The Structural Uniqueness of 5-Pyrrolidinoamylamine

5-Pyrrolidinoamylamine, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a fascinating molecule that combines the structural features of a linear aliphatic diamine with a cyclic tertiary amine. The presence of both a nucleophilic primary amine and a sterically accessible tertiary amine on a five-carbon backbone suggests a wide range of potential

chemical reactivity and applications, particularly in the synthesis of more complex molecules and as a scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and influence pharmacokinetic properties.[\[1\]](#) This guide aims to consolidate the available and inferred knowledge on **5-Pyrrolidinoamylamine** to facilitate its use in research and development.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in any scientific endeavor. This section details the known and predicted properties of **5-Pyrrolidinoamylamine**.

Identification and Nomenclature

Identifier	Value	Source
CAS Number	71302-71-1	[2]
Molecular Formula	C ₉ H ₂₀ N ₂	[2]
Molecular Weight	156.27 g/mol	[2]
IUPAC Name	5-(pyrrolidin-1-yl)pentan-1-amine	[2]
Synonyms	5-(Pyrrolidin-1-yl)pentylamine, 1-Pyrrolidinpentanamine	

Tabulated Physical Properties

The following table summarizes the key physical properties of **5-Pyrrolidinoamylamine**. It is important to note that some of these values are predicted or have been reported with a degree of uncertainty.

Property	Value	Notes and References
Boiling Point	233.0 ± 8.0 °C (at 760 Torr)	Predicted value.
Density	0.916 ± 0.06 g/cm ³	Predicted value.
Flash Point	88.7 ± 13.6 °C	Predicted value.
Appearance	Likely a colorless to pale yellow liquid	Based on the properties of similar aliphatic amines.
Odor	Ammoniacal, fishy	Characteristic of aliphatic amines. [1]

Solubility Profile

Due to the presence of two amine groups capable of hydrogen bonding, **5-Pyrrolidinoamylamine** is expected to be soluble in water and polar organic solvents. The aliphatic character of the molecule suggests some solubility in less polar organic solvents as well.

- Water: Expected to be miscible or highly soluble, especially at lower pH where the amine groups are protonated.
- Alcohols (Methanol, Ethanol): Expected to be miscible.
- Chlorinated Solvents (Dichloromethane, Chloroform): Expected to be soluble.
- Ethers (Diethyl ether, THF): Expected to have moderate to good solubility.
- Apolar Solvents (Hexanes, Toluene): Expected to have limited solubility.

Chemical Behavior and Reactivity

The chemical personality of **5-Pyrrolidinoamylamine** is dictated by its two amine functional groups.

Basicity and Salt Formation

Both the primary and tertiary amines are basic and will readily react with acids to form ammonium salts. The dihydrochloride salt of **5-Pyrrolidinoamylamine** is commercially available, confirming its ability to be doubly protonated.^{[3][4]} The pKa values of the conjugate acids are not experimentally determined but can be estimated to be in the range of 10-11 for the primary amine and slightly lower for the tertiary amine due to steric effects.

Nucleophilicity and Reactivity

The primary amine is a potent nucleophile and will participate in a wide array of reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium salts.
- Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

The tertiary amine is also nucleophilic, though sterically more hindered. It can participate in reactions such as:

- Alkylation: To form quaternary ammonium salts.
- Lewis Base Catalysis: The lone pair of electrons can act as a catalyst in various organic transformations.

Spectroscopic Characterization (Predicted)

While experimental spectra for **5-Pyrrolidinoamylamine** are not readily available in the public domain, we can predict the key features based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Pyrrolidinoamylamine** is expected to exhibit characteristic bands for both primary and tertiary amines.

- N-H Stretching (Primary Amine): A pair of medium intensity bands in the region of 3300-3500 cm^{-1} .^{[5][6][7]}

- N-H Bending (Primary Amine): A medium to strong band between 1580-1650 cm^{-1} .[\[7\]](#)
- C-N Stretching: Aliphatic C-N stretches will appear as weak to medium bands in the 1020-1250 cm^{-1} region.[\[7\]](#)
- C-H Stretching: Strong bands in the 2800-3000 cm^{-1} region corresponding to the aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

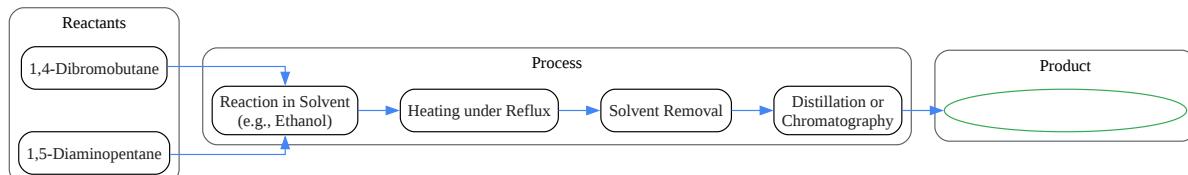
Predicted ^1H NMR chemical shifts can be estimated. The signals for the protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

- $-\text{CH}_2\text{-NH}_2$ (Protons on carbon adjacent to the primary amine): Expected to be a triplet around 2.7-2.9 ppm.
- $-\text{CH}_2\text{-N}(\text{pyrrolidine})$ (Protons on carbon adjacent to the tertiary amine): Expected to be a triplet around 2.4-2.6 ppm.
- Pyrrolidine Ring Protons: Multiplets in the region of 1.7-2.5 ppm.
- Aliphatic Chain Protons ($-\text{CH}_2-$): Multiplets in the region of 1.3-1.6 ppm.
- $-\text{NH}_2$ Protons: A broad singlet that can appear over a wide range and is exchangeable with D_2O .[\[6\]](#)

Mass Spectrometry

In mass spectrometry, aliphatic amines typically undergo α -cleavage, where the bond between the α - and β -carbons to the nitrogen is broken.[\[6\]](#) For **5-Pyrrolidinoamylamine**, fragmentation would be expected to occur adjacent to both the primary and tertiary amine groups, leading to characteristic fragment ions. The molecular ion peak (M^+) would be observed at $\text{m/z} = 156$.

Synthetic Pathways: A Proposed Experimental Workflow


A plausible and efficient synthesis of **5-Pyrrolidinoamylamine** can be envisioned through the reaction of a bifunctional starting material with pyrrolidine. One such approach involves the reductive amination of a protected amino aldehyde or the direct alkylation of pyrrolidine with a halo-amine. A more direct, albeit potentially less selective, method would be the reaction of 1,5-diaminopentane (cadaverine) with 1,4-dibromobutane.

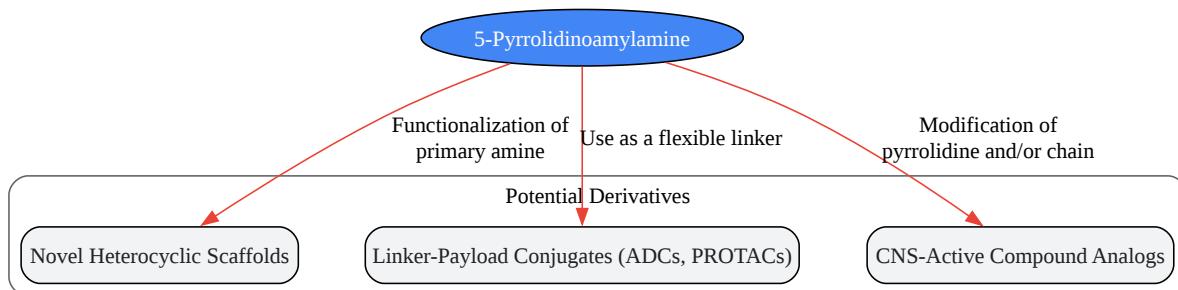
Proposed Synthesis via Alkylation of 1,5-Diaminopentane

This method leverages the higher reactivity of the primary amines of 1,5-diaminopentane towards alkylation compared to the secondary amine that is formed as an intermediate. The intramolecular cyclization of the intermediate would lead to the desired product.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-diaminopentane in a suitable solvent such as ethanol or acetonitrile. An excess of the diamine is used to minimize dialkylation.
- **Addition of Alkylating Agent:** Slowly add a solution of 1,4-dibromobutane in the same solvent to the stirred solution of the diamine at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

[Click to download full resolution via product page](#)


Caption: Proposed synthetic workflow for **5-Pyrrolidinoamylamine**.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds.^[1] While specific applications of **5-Pyrrolidinoamylamine** are not extensively documented, its structure suggests several potential uses:

- Building Block for Novel Scaffolds: The primary amine serves as a handle for further functionalization, allowing for the construction of more complex molecules with potential therapeutic applications.
- Linker Molecule: The five-carbon chain can act as a flexible linker to connect two different molecular entities, for example, in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).
- Proton Sponge Mimic: The presence of two basic centers in close proximity may impart interesting proton-scavenging properties.
- Precursor for Biologically Active Compounds: The pyrrolidine moiety is a key component of many drugs targeting the central nervous system, and this compound could serve as a starting material for the synthesis of novel analogs.

The following diagram illustrates the potential role of **5-Pyrrolidinoamylamine** as a versatile building block in drug discovery.

[Click to download full resolution via product page](#)

Caption: Potential applications of **5-Pyrrolidinoamylamine** in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Pyrrolidinoamylamine** is not readily available. However, based on the properties of similar aliphatic amines and pyrrolidine, the following precautions should be taken:

- Corrosive: Amines are corrosive and can cause severe skin burns and eye damage.
- Flammable: Low molecular weight amines are often flammable.^[1]
- Toxicity: Harmful if swallowed or inhaled.

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.

- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

5-Pyrrolidinoamylamine is a structurally intriguing diamine with significant potential as a building block and scaffold in organic synthesis and medicinal chemistry. While comprehensive experimental data is sparse, its physicochemical properties can be reliably inferred from its structure and the well-understood chemistry of amines. This guide provides a foundational understanding of this molecule, which should empower researchers to explore its synthetic utility and potential applications in the development of novel chemical entities. Further experimental characterization of this compound is warranted and would be a valuable contribution to the chemical literature.

References

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax.
- Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). AIP Publishing.
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
- Infrared Spectroscopy. (n.d.). Illinois State University.
- 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride. (n.d.). Cenmed Enterprises.
- Pyrrolidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Pyrrolidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Accurate Prediction of ^1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.
- Accurate Prediction of ^1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.
- Pyrrolidine-2,5-diamine. (n.d.). PubChem.
- 5-(pyrrolidin-1-yl)pentan-1-amine. (n.d.). PubChem.
- 5-(PYRROLIDIN-1-YL)PENTAN-1-OL. (n.d.). Matrix Fine Chemicals.
- Pyrrolidine. (n.d.). PubChem.
- Prediction of ^1H -NMR shifts with Ambit-HNMR software. (2021, March 29). Bulgarian Chemical Communications.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). Journal of Medicinal Chemistry.

- Pyrrolidine. (n.d.). In Wikipedia.
- AM1 parameters for the prediction of 1H and 13C NMR chemical shifts in proteins. (2009, October 29). *Journal of Chemical Theory and Computation*.
- Bio-based production of the platform chemical 1,5-diaminopentane. (2015, September 12). *Applied Microbiology and Biotechnology*.
- An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. (n.d.). *Journal of Cheminformatics*.
- Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (n.d.). *Frontiers in Chemistry*.
- Pyrrolidine by 1,4 dibromobutane. (2021, February 12). *Sciencemadness.org*.
- SOLUBILITY DATA SERIES. (n.d.). *International Union of Pure and Applied Chemistry*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 5-(pyrrolidin-1-yl)pentan-1-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 3. cenmed.com [cenmed.com]
- 4. 1624260-73-6|5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Pyrrolidinoamylamine: Physicochemical Properties and Synthetic Insights]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365519#physical-and-chemical-properties-of-5-pyrrolidinoamylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com